3(2H)-Benzoxazolecarboxylic acid, 2-oxo-, ethyl ester
Description
Chemical Structure and Properties The compound 3(2H)-Benzoxazolecarboxylic acid, 2-oxo-, ethyl ester (CAS 20068-43-3) is a heterocyclic aromatic ester with the molecular formula C₉H₇NO₄ and a molecular weight of 193.16 g/mol . Its IUPAC name is ethyl 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate, featuring a benzoxazole core (a fused benzene and oxazole ring), an ethyl ester group at position 5, and a ketone at position 2. The oxazole ring introduces electron-withdrawing properties, influencing reactivity and stability.
The compound is of interest in medicinal chemistry and materials science due to its heterocyclic scaffold, which is common in bioactive molecules. Potential applications include antimicrobial, anticancer, or agrochemical agents, though specific data require further research.
Properties
IUPAC Name |
ethyl 2-oxo-1,3-benzoxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-14-9(12)11-7-5-3-4-6-8(7)15-10(11)13/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKDZBUSDLIVPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169403 | |
| Record name | 3(2H)-Benzoxazolecarboxylic acid, 2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17280-90-9 | |
| Record name | 3(2H)-Benzoxazolecarboxylic acid, 2-oxo-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017280909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Benzoxazolecarboxylic acid, 2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 2,3-DIHYDRO-2-OXO-3-BENZOXAZOLECARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
3(2H)-Benzoxazolecarboxylic acid, 2-oxo-, ethyl ester, also known as Ethyl 2-oxobenzo[d]oxazole-3(2H)-carboxylate, is a compound with notable potential in biological applications. This article provides a comprehensive overview of its biological activities, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H9NO4
- Molecular Weight : Approximately 209.18 g/mol
- Structure : The compound features a benzoxazole ring fused with a carboxylic acid and an ethyl ester functional group, which contributes to its biological activities .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various microbial strains, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
The compound has demonstrated cytotoxic effects against specific cancer cell lines. For instance, in studies comparing its effects on breast cancer (MCF-7) and lung cancer (A549) cell lines, it was found to exhibit significant cytotoxicity. However, its activity is less potent than some known anticancer agents like UK-1 .
Cytotoxicity Studies
A detailed study showed that the compound's cytotoxicity correlates with its ability to bind DNA in the presence of metal ions. Enhanced DNA binding was observed with certain structural modifications, indicating potential pathways for developing effective anticancer drugs .
Synthesis Methods
Several synthetic routes have been reported for producing this compound:
- Condensation Reactions : Utilizing benzoxazole derivatives with carboxylic acids.
- Esterification : Reacting benzoxazolecarboxylic acid with ethanol under acidic conditions.
- Hydrazine Hydrate Reaction : This method involves refluxing the compound with hydrazine hydrate to yield various derivatives .
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics of structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Carbethoxycoumarin | C11H10O4 | Ethyl ester derivative of coumarin |
| 6-Bromo-3(2H)-benzoxazolecarboxylic acid, 2-oxo-, ethyl ester | C10H8BrNO4 | Halogenated variant |
| Ethyl 2-(benzothiazol-2-yloxy)acetate | C12H13N1O3S | Contains a benzothiazole moiety |
The unique structural features of this compound may confer distinct biological activities compared to these analogs .
Case Studies and Research Findings
- Antioxidant Properties : A study highlighted the antioxidant potential of related compounds, suggesting that modifications to the benzoxazole structure can enhance these properties. Compounds derived from this class have been shown to outperform standard antioxidants in specific assays .
- In Silico Studies : Molecular docking studies have provided insights into how these compounds interact at a molecular level with biological targets, aiding in the design of more effective derivatives .
Scientific Research Applications
Synthetic Organic Chemistry
1. Synthesis Methods
Various synthetic routes have been developed to produce 3(2H)-benzoxazolecarboxylic acid, 2-oxo-, ethyl ester. These include:
- Condensation Reactions : Utilizing 2-aminophenol and aldehydes under acidic conditions to yield benzoxazole derivatives.
- Cyclization Techniques : Involving the cyclization of substituted phenols with carboxylic acids or their derivatives.
Table 1: Summary of Synthetic Methods
| Method | Description | Yield (%) |
|---|---|---|
| Magnetic Solid Acid Nanocatalyst | Utilizes a magnetic catalyst for efficient synthesis | 79–89 |
| Eco-friendly Aqueous H2O2 Method | Condensation in the presence of H2O2 at moderate temperatures | 90–96 |
| Grindstone Method | Solvent-free synthesis using strontium carbonate as a catalyst | High yield |
Pharmaceutical Applications
2. Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : The compound shows potential against various microbial strains.
- Anticancer Activity : Studies have demonstrated activity against specific cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) cells.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on cancer cell lines. The results indicated that the presence of an acetic acid group significantly enhanced its cytotoxic properties, suggesting that structural modifications can lead to improved therapeutic efficacy.
Interaction Studies
3. Mechanistic Insights
Understanding how this compound interacts with biological systems is crucial for its application in drug design. Interaction studies often involve:
- Molecular Docking Studies : To predict binding affinities with target proteins.
- In vitro Assays : To evaluate the biological response in cell cultures.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of 3(2H)-benzoxazolecarboxylic acid, 2-oxo-, ethyl ester with key analogues:
Key Comparative Insights
Heterocyclic Core Differences
- Benzoxazole vs. Benzothiazole : Replacing oxygen with sulfur in benzothiazole increases electron density and polarizability, enhancing interactions with biological targets (e.g., enzymes or DNA) .
- Benzoxazole vs. Isoxazole : Isoxazole’s smaller ring size (5-membered vs. benzoxazole’s 6-membered fused ring) reduces aromatic stability but increases reactivity in cycloaddition reactions .
Functional Group Impact
- Ester Groups : Ethyl esters in all compounds improve lipophilicity, aiding membrane permeability. Propenyl esters (e.g., in ) may offer click chemistry compatibility .
- Substituents : Acetyl or benzoyl groups (e.g., ) modulate electronic effects and steric bulk, influencing binding affinities in drug candidates.
Q & A
Q. What computational approaches (e.g., DFT, molecular docking) elucidate the compound’s electronic structure and bioactivity?
- DFT Studies : Optimized geometric structures and atomic charge distributions (e.g., at the oxazole carbonyl) reveal electrophilic sites for nucleophilic attack. HOMO-LUMO gaps (~4–5 eV) predict reactivity in cycloaddition or alkylation reactions .
- Molecular Docking : Docking simulations with enzymes (e.g., 4ASD protein) show binding affinities via hydrogen bonding between the ester carbonyl and active-site residues. This guides SAR studies for antimicrobial or anticancer applications .
Q. How can contradictory spectral data (e.g., NMR shifts, IR peaks) be resolved during structural validation?
- Data Reconciliation : Conflicting -NMR signals may arise from tautomerism (e.g., keto-enol forms). Variable-temperature NMR or deuterium exchange experiments clarify dynamic equilibria .
- Multi-Technique Cross-Validation : Combine X-ray crystallography (for absolute configuration) with IR and -NMR to distinguish ester vs. acid derivatives .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?
- Nucleophilic Substitution : The electron-deficient oxazole ring directs attack at the 2-position. Isotopic labeling (e.g., ) tracks ester hydrolysis pathways .
- Cycloaddition : DFT studies show that the conjugated carbonyl system participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles relevant to drug design .
Q. How can bioactivity assays be designed to evaluate the compound’s potential as an antimicrobial or enzyme inhibitor?
- Antimicrobial Assays : Use disk diffusion or microdilution methods against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Compare IC values with benzisothiazolone derivatives, which exhibit activity at 10–50 µM .
- Enzyme Inhibition : Screen against serine hydrolases (e.g., acetylcholinesterase) using colorimetric substrates (e.g., Ellman’s reagent). Molecular docking predicts binding modes, validated by kinetic assays (K determination) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
